4-(2,4,6-Trinitrobenzoyl)morpholine
Overview
Description
4-(2,4,6-Trinitrobenzoyl)morpholine is an organic compound with the molecular formula C11H10N4O8 It is a derivative of morpholine, a heterocyclic amine, and features a trinitrobenzoyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trinitrobenzoyl)morpholine typically involves the reaction of morpholine with 2,4,6-trinitrobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the potentially hazardous nature of the trinitrobenzoyl group.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trinitrobenzoyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzoyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the benzoyl-morpholine bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted morpholine derivatives.
Reduction: Amino derivatives of the benzoyl group.
Hydrolysis: Morpholine and 2,4,6-trinitrobenzoic acid.
Scientific Research Applications
4-(2,4,6-Trinitrobenzoyl)morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the development of materials with unique properties, such as explosives or propellants, due to the presence of the trinitrobenzoyl group.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trinitrobenzoyl)morpholine involves its interaction with molecular targets through its nitro and benzoyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target. The compound’s ability to undergo reduction and nucleophilic substitution also plays a role in its biological activity, as these reactions can modify its structure and function.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dinitrobenzoyl)morpholine: Similar structure but with two nitro groups instead of three.
4-(2,4,6-Trinitrophenyl)morpholine: Similar structure but with a phenyl group instead of a benzoyl group.
Uniqueness
4-(2,4,6-Trinitrobenzoyl)morpholine is unique due to the presence of three nitro groups on the benzoyl ring, which significantly enhances its reactivity and potential applications compared to similar compounds with fewer nitro groups. This increased reactivity makes it a valuable compound in various chemical and biological research applications.
Properties
IUPAC Name |
morpholin-4-yl-(2,4,6-trinitrophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O8/c16-11(12-1-3-23-4-2-12)10-8(14(19)20)5-7(13(17)18)6-9(10)15(21)22/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQNSIFZXDBRIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337776 | |
Record name | 4-(2,4,6-Trinitrobenzoyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321596-14-9 | |
Record name | 4-(2,4,6-Trinitrobenzoyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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